molecular formula C11H14N2O B8172351 N-Isopropyl-5-vinylnicotinamide

N-Isopropyl-5-vinylnicotinamide

Cat. No.: B8172351
M. Wt: 190.24 g/mol
InChI Key: NOLALKHYFZDPIS-UHFFFAOYSA-N
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Description

The compound described in the evidence is N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide (CAS: MFCD15529716), a pyridine-3-carboxamide derivative functionalized with a pinacol boronic ester group at the 5-position of the pyridine ring. Key structural and chemical properties include:

  • IUPAC Name: N-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide.
  • Molecular Formula: C₁₈H₂₆BN₂O₃.
  • Functional Groups:
    • Nicotinamide backbone with an isopropyl carboxamide group.
    • Pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position.

This compound is likely used in Suzuki-Miyaura cross-coupling reactions due to the boronic ester’s role as a coupling partner in forming carbon-carbon bonds .

Properties

IUPAC Name

5-ethenyl-N-propan-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-4-9-5-10(7-12-6-9)11(14)13-8(2)3/h4-8H,1H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLALKHYFZDPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CN=CC(=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-5-vinylnicotinamide typically involves the reaction of 5-vinylnicotinic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-5-vinylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-Isopropyl-5-vinylnicotinamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-Isopropyl-5-vinylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, hypothetical comparisons can be inferred based on structural analogs of the boronic ester compound:

Compound Substituent at Pyridine 5-Position Key Applications Reactivity
N-Isopropyl-5-(pinacol boronate)nicotinamide Boronic ester (Bpin) Cross-coupling reactions (e.g., Suzuki) High stability, air/moisture-sensitive
Hypothetical 5-vinylnicotinamide Vinyl (CH₂=CH-) Polymerization, photochemistry Susceptible to radical/electrophilic addition
5-Halonicotinamide derivatives Halogen (e.g., Cl, Br) Medicinal chemistry intermediates Nucleophilic substitution reactions

Key Differences:

  • Boronic Ester vs. Vinyl Group :

    • Boronic esters (Bpin) are electron-deficient and participate in transition-metal-catalyzed cross-couplings.
    • Vinyl groups enable π-conjugation and reactivity in polymerization or cycloaddition reactions.
  • Stability : Boronic esters require anhydrous handling, whereas vinyl derivatives may degrade under UV light or oxidizing conditions.

Critical Notes

  • Comparisons above are speculative and based on general organic chemistry principles.
  • Data Gaps: No experimental data (e.g., solubility, stability, biological activity) are available from the evidence to support detailed comparisons.

Recommendations for Further Research

To address the original query accurately, additional evidence is required, such as:

  • Peer-reviewed studies on N-Isopropyl-5-vinylnicotinamide.
  • Comparative analyses of nicotinamide derivatives with vinyl, boronic ester, or other substituents.
  • Experimental data on physicochemical properties or synthetic applications.

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